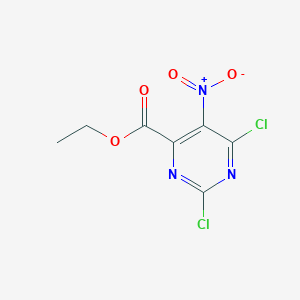

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOEGSGXAUCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375500 | |

| Record name | ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54368-61-5 | |

| Record name | ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with the chemical formula C₇H₅Cl₂N₃O₄.[1][2] It presents as an off-white to light yellow solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂N₃O₄ | [1][2] |

| Molecular Weight | 266.04 g/mol | [1][2] |

| CAS Number | 54368-61-5 | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point (Predicted) | 391.4 ± 37.0 °C | [1] |

| Density (Predicted) | 1.602 g/cm³ | [1] |

| pKa (Predicted) | -9.02 ± 0.39 | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the preparation of substituted pyrimidines, a plausible synthetic route can be proposed. A relevant patent (CN102060783A) describes a method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidines, which can be adapted for the synthesis of the target compound.[3]

The synthesis likely involves a multi-step process starting from a suitable precursor, followed by nitration and chlorination reactions.

Proposed Experimental Protocol:

Step 1: Synthesis of a 2-substituted-4,6-dihydroxypyrimidine. This initial step would involve the condensation of an appropriate starting material, such as a salt of an amidine, with a malonic ester derivative in the presence of a base.[3]

Step 2: Nitration of the pyrimidine ring. The 2-substituted-4,6-dihydroxypyrimidine intermediate would then undergo nitration at the 5-position of the pyrimidine ring.

Step 3: Chlorination of the dihydroxypyrimidine. The final step would be the conversion of the hydroxyl groups at the 4 and 6 positions to chlorine atoms using a chlorinating agent like phosphorus oxychloride. This reaction may be catalyzed by an amine base.[3]

It is important to note that this is a generalized protocol, and optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary to achieve a good yield and purity of the final product.

Spectral Data

While direct access to the full spectral data was not available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[4] Researchers are advised to obtain this data from the supplier upon purchase for detailed structural confirmation. Based on the chemical structure, the expected spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (266.04 g/mol ), along with fragmentation patterns characteristic of the structure. |

Biological Activity and Potential Applications

This compound is a useful intermediate in the preparation of pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[5] The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Given the structural features of this compound, it is a valuable starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties. A logical workflow for screening the biological activity of this compound and its derivatives is proposed below.

References

- 1. This compound CAS#: 54368-61-5 [amp.chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. This compound(54368-61-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 54368-61-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a multi-step process involving cyclocondensation, nitration, and chlorination. This document outlines the detailed experimental protocols for each step, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a three-step reaction sequence, starting from readily available commercial reagents. The overall pathway is depicted below:

Caption: Synthetic route to this compound.

Experimental Protocols

This section provides detailed methodologies for each key synthetic step.

Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

This step involves the cyclocondensation of diethyl malonate with urea in the presence of a strong base to form the pyrimidine ring.

Experimental Workflow:

Caption: Workflow for the synthesis of the dihydroxy pyrimidine intermediate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

Following the addition of diethyl malonate, add urea (1.0 eq) in one portion.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 4-5, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it sequentially with cold water and then cold ethanol.

-

Dry the resulting white solid under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.

Step 2: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

This step introduces the nitro group at the C5 position of the pyrimidine ring.

Protocol:

-

In a flask cooled in an ice-salt bath, cautiously add Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq) in portions to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (ratio and equivalents to be optimized based on substrate). Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for 2-4 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The nitrated product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum.

Step 3: Synthesis of this compound

The final step involves the conversion of the dihydroxy groups to chloro groups using a chlorinating agent.

Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with stirring.

-

The crude product will precipitate. Collect the solid by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2,6-dihydroxypyrimidine-4-carboxylate | C₇H₈N₂O₄ | 184.15 | 85-95 | >300 |

| 2 | Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate | C₇H₇N₃O₆ | 229.15 | 80-90 | 235-240 (dec.) |

| 3 | This compound | C₇H₅Cl₂N₃O₄ | 266.04 | 75-85 | 36-38 |

Safety Precautions

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Phosphorus oxychloride (POCl₃) is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood.

-

The quenching of the chlorination reaction mixture is highly exothermic and should be performed slowly and with caution.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and to perform thorough characterization of the synthesized compounds.

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS: 54368-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its highly functionalized pyrimidine core makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, most notably as a precursor to pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and potential applications in pharmaceutical research.

Physicochemical Properties

This compound is an off-white to light yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 54368-61-5 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂N₃O₄ | [2][3][4] |

| Molecular Weight | 266.04 g/mol | [2][3] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point (Predicted) | 391.4 ± 37.0 °C | [2] |

| Density (Predicted) | 1.602 g/cm³ | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| pKa (Predicted) | -9.02 ± 0.39 | [2] |

| XlogP (Predicted) | 2.5 | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis

General Synthetic Workflow

The synthesis likely involves a multi-step process starting from a suitable precursor, followed by nitration and chlorination.

Caption: General synthetic workflow for this compound.

Postulated Experimental Protocol

Step 1: Nitration of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

-

To a stirred solution of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate.

Step 2: Chlorination of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

-

A mixture of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate and phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is then purified by column chromatography or recrystallization to afford this compound.

Reactivity and Applications

The primary utility of this compound lies in its reactivity towards nucleophiles, which allows for the selective substitution of the two chlorine atoms. This property is exploited in the synthesis of various heterocyclic compounds, particularly in the development of potential therapeutic agents.

Synthesis of Pyrimidinediamines as IgE/IgG Receptor Modulators

A key application of this compound is in the preparation of pyrimidinediamines, which have been identified as potential modulators of IgE and/or IgG receptors.[1] This suggests a role in the development of treatments for allergic and inflammatory conditions. The general reaction involves the sequential displacement of the two chlorine atoms by different amines.

Caption: Reaction workflow for the synthesis of pyrimidinediamines.

Postulated Experimental Protocol for Diamine Synthesis

Step 1: Monosubstitution

-

To a solution of this compound in a suitable solvent (e.g., ethanol, THF, or DMF), one equivalent of the first amine is added, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until the monosubstituted product is formed, as monitored by TLC.

-

The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product may be purified by column chromatography.

Step 2: Disubstitution

-

The isolated mono-amino substituted intermediate is dissolved in a suitable solvent.

-

The second amine (which can be the same as or different from the first) is added, often in excess and at a higher temperature, to facilitate the substitution of the second, less reactive chlorine atom.

-

The reaction is monitored until completion.

-

Work-up and purification are performed similarly to the first step to yield the desired 2,6-diamino-5-nitropyrimidine-4-carboxylate derivative.

Spectroscopic Data

While a complete set of raw spectroscopic data for the title compound is not publicly available, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | - Triplet and quartet corresponding to the ethyl ester group (CH₃ and CH₂ protons). |

| ¹³C NMR | - Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons. |

| IR (Infrared) | - Characteristic absorption bands for C=O (ester), C=N (pyrimidine ring), and N-O (nitro group) stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific peak positions and coupling constants would require experimental determination.

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, storage in a freezer under an inert atmosphere is ideal.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active pyrimidine derivatives. Its utility in the synthesis of potential IgE/IgG receptor modulators highlights its importance in drug discovery and development. Further research into its synthesis and reactivity is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data from reliable sources and expected spectral characteristics based on the analysis of analogous structures. Detailed experimental protocols for synthesis and spectroscopic analysis are also provided, adapted from established methodologies for similar pyrimidine derivatives.

Molecular Structure

Chemical Name: this compound CAS Number: 54368-61-5 Molecular Formula: C₇H₅Cl₂N₃O₄ Molecular Weight: 266.04 g/mol

Structure:

Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data [1]

| Adduct Ion | Predicted m/z |

| [M]⁺ | 264.9657 |

| [M+H]⁺ | 265.9730 |

| [M+Na]⁺ | 287.9549 |

| [M-H]⁻ | 263.9584 |

Note: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion cluster.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxyl group.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~ 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

Prediction is based on typical chemical shifts for ethyl esters and the electronic environment of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are significantly affected by the electronegative chlorine and nitrogen atoms, as well as the nitro and carboxyl groups.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 162 | Carbonyl carbon (-C =O) |

| ~ 160 | C2/C6 (attached to Cl) |

| ~ 158 | C4 (attached to carboxylate) |

| ~ 130 | C5 (attached to nitro group) |

| ~ 63 | Methylene carbon (-OC H₂CH₃) |

| ~ 14 | Methyl carbon (-OCH₂C H₃) |

Predictions are based on established chemical shift ranges for substituted pyrimidines and ethyl esters.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 2900 | Medium | C-H stretching (ethyl group) |

| ~ 1730 | Strong | C=O stretching (ester) |

| ~ 1600 - 1550 | Strong | N-O asymmetric stretching (nitro group) |

| ~ 1550 - 1450 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~ 1350 | Strong | N-O symmetric stretching (nitro group) |

| ~ 1250 | Strong | C-O stretching (ester) |

| ~ 800 - 700 | Strong | C-Cl stretching |

Expected ranges are based on characteristic IR frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is a multi-step process starting from diethyl malonate.

Workflow Diagram for Synthesis and Analysis

Caption: Synthetic and analytical workflow for this compound.

Step 1: Nitration of Diethyl Malonate

-

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add diethyl malonate.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain diethyl 2-nitromalonate.

Step 2: Cyclization to form Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add urea followed by the dropwise addition of diethyl 2-nitromalonate.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate.

Step 3: Chlorination to form this compound

-

To a flask containing phosphorus oxychloride (POCl₃), add Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate in small portions.

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Collect an appropriate number of scans (e.g., 16 or 32) and record the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways or direct applications in drug development. However, substituted pyrimidines are a well-known class of heterocyclic compounds with a broad range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects. The reactive chloro and nitro groups on this molecule make it a versatile intermediate for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential therapeutic applications.

Logical Relationship Diagram for Potential Applications

Caption: Logical flow for the utilization of the title compound in drug discovery.

References

In-Depth Technical Guide: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, characterized by two reactive chlorine atoms, a nitro group, and an ethyl carboxylate moiety, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its pivotal role as a precursor in the development of potent immunomodulatory agents.

Molecular Structure and Chemical Properties

This compound possesses a complex and reactive molecular architecture. The pyrimidine core is substituted with electron-withdrawing groups, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse derivatives.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅Cl₂N₃O₄[1]

-

Molecular Weight: 266.04 g/mol [1]

-

CAS Number: 54368-61-5[1]

-

SMILES: CCOC(=O)c1c(nc(nc1--INVALID-LINK--[O-])Cl)Cl

-

InChI Key: CXMOEGSGXAUCNZ-UHFFFAOYSA-N[2]

A 2D representation of the molecular structure is provided below:

References

Navigating the Solubility Landscape of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is provided below. These parameters are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 54368-61-5 | [1][2][3][4][5] |

| Molecular Formula | C7H5Cl2N3O4 | [1][3][6] |

| Molecular Weight | 266.04 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 36-38°C | [1][7] |

| Boiling Point | 391.4±37.0 °C (Predicted) | [1] |

| Density | 1.602 g/cm³ | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining both the kinetic and thermodynamic solubility of pyrimidine derivatives. These protocols can be directly applied to this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[8] It measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, organic solvents) in a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or stirrer for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the undissolved solid. The supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[8]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[8][9]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid-state compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This is often a higher, non-equilibrium value compared to thermodynamic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]

-

Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.[9]

-

Incubation: The solution is incubated for a specific period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Precipitate Removal: Any precipitate that forms is removed by filtration or centrifugation.[9]

-

Quantification: The concentration of the compound remaining in the solution is measured, typically by UV-Vis spectroscopy using a microplate reader, and calculated against a calibration curve.[9]

Caption: Kinetic Solubility Workflow.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Solvent: The polarity and hydrogen bonding capabilities of the solvent will significantly impact solubility.

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.[10]

-

pH: For ionizable compounds, the pH of the aqueous medium will affect the charge state of the molecule and, consequently, its solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for its determination. The detailed experimental protocols for thermodynamic and kinetic solubility will enable researchers to generate reliable and reproducible data. Understanding the solubility of this important chemical intermediate is paramount for its effective use in research and development, particularly in the synthesis of novel therapeutic agents. The application of the described methodologies will facilitate the generation of crucial data to guide future formulation and drug discovery efforts.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound | 54368-61-5 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. PubChemLite - this compound (C7H5Cl2N3O4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | BoroPharm Inc. [boropharm.com]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

In-Depth Technical Guide: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, notably as a precursor for pyrimidinediamines that act as IgE and/or IgG receptor modulators.

Physicochemical Data

The primary physical characteristic of this compound is its melting point, which is a critical parameter for its identification and purity assessment.

| Property | Value | Citations |

| Melting Point | 36-38 °C | [1][2] |

| Molecular Formula | C₇H₅Cl₂N₃O₄ | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Experimental Protocols

Melting Point Determination

While a specific experimental protocol for the melting point determination of this compound is not detailed in the available literature, a general and widely accepted method for organic compounds is as follows:

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass. If necessary, the sample is ground into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate is used to determine an approximate melting range.

-

For a known substance, the apparatus is heated rapidly to about 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways

While this compound is a precursor to molecules that modulate IgE and/or IgG receptors, specific signaling pathway diagrams involving this compound are not available. The modulation of IgE and IgG receptors is central to the regulation of allergic and immune responses. A generalized representation of this conceptual relationship is provided below.

Caption: Conceptual relationship of the precursor to its biologically active derivatives.

References

An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its chemical architecture, featuring two reactive chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester moiety, provides a rich landscape for a variety of chemical transformations. This guide details the core chemical reactivity of this compound, providing insights into its synthetic utility and potential applications in drug discovery, notably as a precursor for pyrimidinediamines that modulate IgE and/or IgG receptors.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's reactivity begins with its physical and spectral properties.

| Property | Value | Reference |

| CAS Number | 54368-61-5 | [2][3] |

| Molecular Formula | C₇H₅Cl₂N₃O₄ | [2][3] |

| Molecular Weight | 266.04 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point (Predicted) | 391.4 ± 37.0 °C | [2] |

| Density (Predicted) | 1.602 g/cm³ | [2] |

| Storage | Inert atmosphere, store in freezer under -20°C | [2] |

Predicted Spectroscopic Data:

Based on the structure, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: An ethyl ester pattern (a quartet around 4.5 ppm and a triplet around 1.4 ppm).

-

¹³C NMR: Resonances for the ester carbonyl, the pyrimidine ring carbons (some of which will be quaternary and show weaker signals), and the ethyl group carbons. The carbons attached to chlorine and the nitro group will be significantly deshielded.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the two chlorine atoms. PubChem provides predicted collision cross-section values for various adducts.[6]

-

Infrared (IR) Spectroscopy: Strong absorption bands for the C=O of the ester, the C=N of the pyrimidine ring, and the asymmetric and symmetric stretches of the nitro group.

Core Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the two chlorine atoms and the strongly electron-withdrawing nitro group. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). Other key reactions include the reduction of the nitro group and hydrolysis of the ester.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.

Reaction Workflow:

Caption: General workflow for nucleophilic aromatic substitution.

Regioselectivity: The two chlorine atoms are in electronically distinct environments due to the influence of the adjacent nitro and carboxylate groups. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this case, both the C2 and C6 positions are ortho to the nitro group. The regioselectivity of the first substitution will depend on the interplay of electronic and steric factors of the incoming nucleophile. For many substituted dichloropyrimidines, substitution at the 4-position (equivalent to the 6-position in the parent pyrimidine) is often favored. However, the specific substitution pattern of the title compound may lead to different outcomes.

Typical Nucleophiles and Experimental Protocols:

While specific protocols for the title compound are scarce in publicly available literature, general procedures for similar substrates can be adapted.

-

Amines: Reactions with primary and secondary amines are common to produce aminopyrimidine derivatives.

Experimental Protocol (General for Amination):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add the amine (1.1-2.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, the reaction is typically worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

-

-

Thiols and Alkoxides: Thiolates and alkoxides are also effective nucleophiles for displacing the chloro substituents. The experimental setup is similar to amination, often using a strong base like sodium hydride to deprotonate the thiol or alcohol before the addition of the pyrimidine substrate.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of biologically active diaminopyrimidines.

Reaction Workflow:

Caption: General workflow for nitro group reduction.

Common Reducing Agents and Experimental Protocols:

-

Metal-based Reduction: A common and effective method for the reduction of aromatic nitro groups is the use of a metal in an acidic medium. For the reduction of 4,6-dichloro-5-nitropyrimidine to the corresponding amine, iron powder in acetic acid or hydrochloric acid has been reported.[7]

Experimental Protocol (Fe/AcOH Reduction):

-

Suspend the 5-nitropyrimidine derivative in a solvent mixture, such as ethanol and acetic acid.

-

Add iron powder in portions to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and filter through celite to remove the iron salts.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid.

-

The organic layer is separated, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

-

-

Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often cleaner but may not be compatible with all functional groups.

Hydrolysis of the Ethyl Ester

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further functionalization, such as amide bond formation.

Reaction Workflow:

Caption: General workflow for ester hydrolysis.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve the ethyl ester in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (typically 1.5-3 equivalents).

-

Stir the reaction at room temperature or with gentle heating until the ester is consumed (monitored by TLC).

-

After the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Applications in Drug Discovery: IgE/IgG Receptor Modulation

This compound is a key intermediate in the synthesis of pyrimidinediamines, which have been identified as modulators of IgE and/or IgG receptors.[1][2] These receptors play a crucial role in the immune response, particularly in allergic reactions. By sequentially substituting the two chlorine atoms with different amine nucleophiles and subsequently reducing the nitro group, a diverse library of diaminopyrimidine derivatives can be generated. These compounds can then be screened for their ability to inhibit the signaling pathways initiated by the binding of IgE or IgG to their respective receptors on immune cells like mast cells and basophils. While the precise signaling pathways targeted by derivatives of this compound are not extensively detailed in the public domain, the general principle involves interfering with the downstream signaling cascades that lead to the release of inflammatory mediators.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its key chemical transformations, primarily nucleophilic aromatic substitution and nitro group reduction, provide access to a wide range of substituted pyrimidine derivatives. The ability to selectively introduce different functionalities makes this compound particularly useful for the generation of compound libraries for drug discovery, with a notable application in the development of modulators of IgE and IgG receptor signaling. Further research into the specific reaction conditions and the biological activity of its derivatives will undoubtedly continue to expand its utility in medicinal chemistry.

References

- 1. This compound | 54368-61-5 [chemicalbook.com]

- 2. This compound CAS#: 54368-61-5 [amp.chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(54368-61-5) 1H NMR [m.chemicalbook.com]

- 6. PubChemLite - this compound (C7H5Cl2N3O4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pyrimidinediamines: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrimidinediamines, a critical scaffold in medicinal chemistry. The document details common starting materials, key synthetic transformations, and provides specific experimental protocols. Furthermore, it explores the role of pyrimidinediamines as inhibitors of key signaling pathways in drug development, supported by visual diagrams.

Core Synthetic Strategies and Starting Materials

The synthesis of the pyrimidinediamine core can be broadly categorized into several key strategies, primarily involving the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine ring. The choice of starting material is dictated by the desired substitution pattern on the final molecule.

Principal Starting Materials for Pyrimidinediamine Synthesis

A variety of readily available chemical entities serve as the foundational building blocks for pyrimidinediamine synthesis. These include, but are not limited to:

-

Guanidine and its derivatives: Guanidine is a common nitrogen-containing component used to form the di-amino portion of the pyrimidine ring when reacted with a three-carbon synthon.

-

β-Dicarbonyl compounds and their synthetic equivalents: Malononitriles, cyanoacetates, and β-ketoesters provide the three-carbon backbone necessary for pyrimidine ring formation.

-

Substituted pyrimidines: Halogenated pyrimidines, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine, and hydroxylated pyrimidines like 2,4-diamino-6-hydroxypyrimidine are versatile intermediates for introducing amino functionalities via nucleophilic substitution reactions.

Key Synthetic Methodologies and Experimental Protocols

This section details selected, reliable protocols for the synthesis of key pyrimidinediamine intermediates and derivatives.

Synthesis of 2,4-Diaminopyrimidine from Guanidine and β-Ethoxyacrylonitrile

A common and efficient method for the preparation of the parent 2,4-diaminopyrimidine involves the condensation of guanidine with a β-alkoxyacrylonitrile. This reaction proceeds without the need for a condensation catalyst[1].

Experimental Protocol:

To a solution of 0.10 mol of β-ethoxyacrylonitrile in 25 g of isopropanol, a solution of 0.115 mol of guanidine (approximately 94% by weight) in 20 g of isopropanol is added dropwise over 1.5 hours at 68-70 °C. The molar ratio of β-ethoxyacrylonitrile to guanidine is 1:1.15. The reaction mixture is stirred at 69-70 °C for an additional 1.25 hours. During this time, the solution turns light brown, and a yellow solid precipitates. For work-up, the solvent is distilled off until a bottom temperature of 95 °C is reached. The residue is then digested in 30 g of n-heptane at approximately 60 °C for 1 hour. The crude 2,4-diaminopyrimidine is collected by filtration.[1]

Synthesis of 2,4-Diamino-6-chloropyrimidine

2,4-Diamino-6-chloropyrimidine is a crucial intermediate for the synthesis of a wide array of substituted pyrimidinediamines, including the pharmaceutical agent Minoxidil. It is typically prepared by the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).

Experimental Protocol:

2,4-Diamino-6-hydroxypyrimidine (12.6 g) is added to phosphorus oxychloride (76.5 g) in a three-necked flask. The mixture is heated to 105 °C and stirred for 6 hours. After the reaction is complete, the excess POCl₃ is removed by evaporation under reduced pressure. The reaction mixture is then cooled to 30-40 °C, and methanol (40 ml) is slowly added dropwise. After the addition is complete, the temperature is raised to reflux for 2 hours. The mixture is then cooled, and acetonitrile (60 ml) is added. After cooling and stirring for 2 hours, the precipitated 2,4-diamino-6-chloropyrimidine hydrochloride is collected by filtration. The hydrochloride salt is then neutralized with ammonia water to a pH of 6-7 to obtain the free base.[2]

Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines

The introduction of aryl and heteroaryl substituents is a common strategy in drug design. The Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-aryl pyrimidinediamines.

Experimental Protocol:

A mixture of 2-chloro-4-(pyridin-3-yl)pyrimidine, the desired aniline derivative, dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide is heated in refluxing toluene under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography. This method allows for the synthesis of a variety of N-aryl derivatives in moderate to good yields.[3][4]

Synthesis of 2,4-Diamino-5-fluoropyrimidine

Fluorinated pyrimidines are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. A straightforward synthesis of 2,4-diamino-5-fluoropyrimidine starts from 5-fluorouracil.

Experimental Protocol:

2,4-Dichloro-5-fluoropyrimidine is first prepared by reacting 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline as an acid acceptor. The optimal conditions involve a molar ratio of 5-fluorouracil to POCl₃ of 1:10 and a molar ratio of 5-fluorouracil to N,N-dimethylaniline of 1:1.5, with the reaction carried out at 114 °C for 2 hours. The resulting 2,4-dichloro-5-fluoropyrimidine can then be aminated to yield 2,4-diamino-5-fluoropyrimidine.[5]

Quantitative Data on Pyrimidinediamine Synthesis

The following table summarizes key quantitative data for the synthesis of various pyrimidinediamines, allowing for a comparative analysis of different synthetic routes.

| Target Compound | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2,4-Diaminopyrimidine | β-Ethoxyacrylonitrile, Guanidine | None | Isopropanol | 68-70 °C, 2.75 h | 96.7 | [1] |

| 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | None | 105 °C, 6 h | 73.0 | [2] |

| N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | 2-Chloro-4-(6-phenylpyridin-3-yl)pyrimidine, 4-Methoxyaniline | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | Reflux | 82 | [3] |

| 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | POCl₃, N,N-Dimethylaniline | None | 114 °C, 2 h | 92.2 | [5] |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines | 2,4-Diamino-5-iodo-6-substituted pyrimidine, Substituted phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | EtOH/Toluene/H₂O | 90 °C, 24 h | 51-99 | [6] |

Pyrimidinediamines in Drug Development: Targeting Signaling Pathways

Pyrimidinediamine derivatives have emerged as privileged scaffolds in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling is a major driver in several cancers.[7] Pyrimidinediamine-based compounds have been developed as potent EGFR tyrosine kinase inhibitors (TKIs). These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade.[7][8] This inhibition leads to the suppression of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis.[2][9]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidinediamines.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT signaling pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a critical role in immunity and inflammation.[10] The pathway involves cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[11] Upon cytokine binding, JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[12][13] Pyrimidinediamine-based inhibitors have been developed to target JAKs, thereby blocking this signaling cascade and mitigating inflammatory responses.[10]

Caption: JAK/STAT Signaling Pathway and Inhibition by Pyrimidinediamines.

Conclusion

The pyrimidinediamine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. A thorough understanding of the fundamental synthetic routes and the biological pathways these compounds modulate is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of novel pyrimidinediamine derivatives with enhanced therapeutic potential.

References

- 1. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the development of novel therapeutics. Its highly functionalized pyrimidine core serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the preparation of pyrimidinediamines as modulators of Immunoglobulin E (IgE) and/or Immunoglobulin G (IgG) receptors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 54368-61-5 | [1][3] |

| Molecular Formula | C₇H₅Cl₂N₃O₄ | [1][3] |

| Molecular Weight | 266.04 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point (Predicted) | 391.4 ± 37.0 °C | [1] |

| Density (Predicted) | 1.602 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [1] |

Synthesis

The synthesis of this compound typically follows a three-step process, beginning with the formation of a dihydroxypyrimidine ring, followed by nitration and subsequent chlorination.

Experimental Protocol: A General Approach

Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

This step involves the cyclization of diethyl malonate with an appropriate amidine in the presence of a base.

-

Reagents: Diethyl malonate, a suitable amidine (e.g., formamidine or acetamidine), and a base such as sodium ethoxide or sodium hydride.

-

Procedure (Illustrative): To a solution of sodium ethoxide in ethanol, diethyl malonate is added, followed by the amidine salt. The mixture is refluxed for several hours. After cooling, the reaction is neutralized with an acid to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

The dihydroxypyrimidine from the previous step is nitrated to introduce the nitro group at the 5-position.

-

Reagents: Ethyl 2,6-dihydroxypyrimidine-4-carboxylate, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure (Illustrative): The dihydroxypyrimidine is carefully added to a cooled mixture of concentrated nitric and sulfuric acids. The reaction is stirred at a controlled temperature for a period, after which it is poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

The final step is the chlorination of the dihydroxy-nitro-pyrimidine.

-

Reagents: Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate, a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Procedure (Illustrative): The dihydroxy-nitro-pyrimidine is heated with an excess of phosphorus oxychloride, often in the presence of a catalyst such as N,N-dimethylaniline. The reaction is monitored until completion. Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product. The crude product may be purified by column chromatography or recrystallization.

Spectroscopic Data

While specific spectra are not publicly available, the following table summarizes the expected spectroscopic characteristics based on the compound's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | A quartet and a triplet corresponding to the ethyl ester group (CH₂ and CH₃ protons, respectively). |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring. The carbons attached to chlorine and the nitro group would show characteristic shifts. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (266.04 g/mol ). The isotopic pattern due to the two chlorine atoms would be a key feature.[4] |

| Infrared (IR) | Characteristic absorption bands for the C=O of the ester, C=N and C=C of the pyrimidine ring, and the N-O stretching of the nitro group. |

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of pyrimidinediamines, which have been investigated as modulators of IgE and/or IgG receptors.[1][2] These receptors play a crucial role in allergic and inflammatory responses.

Synthetic Utility

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of different amine nucleophiles. The electron-withdrawing nitro group activates the ring towards such substitutions.

Experimental Protocol: Synthesis of Pyrimidinediamines (General)

The following outlines a general procedure for the synthesis of pyrimidinediamines from the title compound.

-

Reagents: this compound, various primary or secondary amines, a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., ethanol, isopropanol, or DMF).

-

Procedure (Illustrative):

-

First Substitution: To a solution of this compound and a base in a suitable solvent, one equivalent of the first amine is added. The reaction is typically stirred at room temperature or heated to achieve complete substitution of one of the chlorine atoms.

-

Second Substitution: Following the first substitution, the second amine is added to the reaction mixture, often requiring more forcing conditions (higher temperature) to replace the remaining chlorine atom.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up, typically by partitioning between an organic solvent and water. The product is then purified by column chromatography or recrystallization.

-

Nitro Group Reduction: The nitro group can be reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with iron or tin(II) chloride in an acidic medium) to yield the final triaminopyrimidine scaffold, which can be further functionalized.

-

Signaling Pathways

The pyrimidinediamines synthesized from this compound are designed to modulate IgE and/or IgG receptor signaling pathways. The IgE-mediated signaling cascade in mast cells and basophils is a critical pathway in the pathophysiology of allergic diseases.

By inhibiting key kinases such as Syk in this pathway, these compounds can potentially block the downstream signaling events that lead to the degranulation of mast cells and basophils, thereby mitigating the allergic response.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the construction of complex pyrimidine-based scaffolds, particularly pyrimidinediamines with potential therapeutic applications as modulators of immune receptor signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Methodological & Application

Synthesis of Pyrimidinediamines Using Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidinediamines utilizing Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key starting material. Pyrimidinediamine scaffolds are of significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors and modulators of immune responses.[1][2][3]

Introduction

This compound is a versatile reagent for the synthesis of substituted pyrimidines. The presence of two chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nitro group at C5, facilitates sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of various amino functionalities, leading to the formation of a diverse library of pyrimidinediamines. These compounds are valuable intermediates and potential drug candidates in various therapeutic areas.[4]

Reaction Principle

The synthesis of pyrimidinediamines from this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, such as primary and secondary amines. The reaction typically shows good regioselectivity, with initial substitution often favoring the more activated C4 or C6 position. Subsequent substitution at the remaining chloro-position can be achieved, sometimes under more forcing conditions, to yield the desired disubstituted pyrimidinediamine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of pyrimidinediamines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific amine nucleophiles.

Protocol 1: Synthesis of Symmetrically Substituted Pyrimidinediamines

This protocol describes the synthesis of pyrimidinediamines where both chloro groups are substituted by the same amine.

Materials:

-

This compound

-

Amine (primary or secondary, >2.2 equivalents)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

Add the amine (2.2 to 2.5 equivalents) to the solution, followed by the addition of the base (e.g., triethylamine, 2.5 equivalents).

-

Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-100 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrimidinediamine product.

Protocol 2: Synthesis of Unsymmetrically Substituted Pyrimidinediamines

This protocol outlines a two-step procedure for the synthesis of pyrimidinediamines with two different amino substituents. This relies on the differential reactivity of the two chlorine atoms, often allowing for sequential substitution.

Step 1: Monosubstitution

-

Follow the procedure outlined in Protocol 1, but use a slight excess of the first amine (1.1 to 1.2 equivalents) and base (1.2 equivalents).

-

Maintain the reaction at a lower temperature (e.g., room temperature to 50 °C) to favor monosubstitution.

-

Carefully monitor the reaction by TLC to maximize the formation of the mono-substituted intermediate and minimize the formation of the di-substituted byproduct.

-

After workup and purification, isolate the mono-amino, mono-chloro pyrimidine intermediate.

Step 2: Disubstitution

-

Use the isolated mono-substituted intermediate from Step 1 as the starting material.

-

Follow the procedure in Protocol 1, reacting the intermediate with the second amine (1.1 to 1.5 equivalents) and a base.

-

This step may require more forcing conditions (higher temperature, longer reaction time) to achieve complete substitution of the second chlorine atom.

-

Work up and purify the final unsymmetrically substituted pyrimidinediamine as described previously.

Data Presentation

The following tables summarize representative, albeit generalized, quantitative data for the synthesis of pyrimidinediamines. Actual results will vary depending on the specific amine used and the reaction conditions.

Table 1: Synthesis of Symmetrical Pyrimidinediamines

| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Ethanol | 80 | 6-12 | 75-90 |

| 4-Methoxyaniline | Acetonitrile | 80 | 4-8 | 80-95 |

| Benzylamine | THF | 65 | 6-10 | 70-85 |

| Morpholine | DMF | 100 | 2-4 | 85-98 |

| Piperidine | Ethanol | 80 | 2-4 | 90-99 |

Table 2: Synthesis of Unsymmetrical Pyrimidinediamines (Two-Step)

| Step | Amine 1 | Amine 2 | Solvent (Step 2) | Temperature (°C) (Step 2) | Reaction Time (h) (Step 2) | Overall Yield (%) |

| 1 & 2 | Aniline | Benzylamine | DMF | 100 | 8-16 | 60-75 |

| 1 & 2 | Morpholine | 4-Fluoroaniline | Acetonitrile | 80 | 12-24 | 55-70 |

| 1 & 2 | Cyclopropylamine | 3-Chloroaniline | Ethanol | 80 | 10-20 | 65-80 |

Visualizations

Experimental Workflow

The general workflow for the synthesis of pyrimidinediamines is depicted below.

Caption: General workflow for the synthesis of pyrimidinediamines.

Representative Signaling Pathway

Pyrimidinediamines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and immune disorders. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition by pyrimidinediamines can enhance anti-tumor immunity.[1]

Caption: Inhibition of the HPK1 signaling pathway by pyrimidinediamines.

References

- 1. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 54368-61-5 [amp.chemicalbook.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction